molecular formula C10H15F3N4O B7043682 N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide

Cat. No.: B7043682
M. Wt: 264.25 g/mol
InChI Key: ZANVPWGBKDFBCX-UHFFFAOYSA-N
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Description

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluorobutan-2-yl group, a cyano group, and an azetidine ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-9(4-15)5-17(6-9)8(18)16-7(2-3-14)10(11,12)13/h7H,2-3,5-6,14H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANVPWGBKDFBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)NC(CCN)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-amino-1,1,1-trifluorobutan-2-ylamine with a suitable azetidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-amino-1,1,1-trifluorobutan-2-yl)dimethylamine
  • tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
  • N-(4-amino-1,1,1-trifluorobutan-2-yl)cyclopropanamine

Uniqueness

N-(4-amino-1,1,1-trifluorobutan-2-yl)-3-cyano-3-methylazetidine-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the trifluorobutan-2-yl group and the azetidine ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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